molecular formula C10H20N4O B1476918 1-(2-Azidoethyl)-2-(ethoxymethyl)piperidine CAS No. 2029060-15-7

1-(2-Azidoethyl)-2-(ethoxymethyl)piperidine

Cat. No.: B1476918
CAS No.: 2029060-15-7
M. Wt: 212.29 g/mol
InChI Key: YRQLSSGEIRKPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoethyl)-2-(ethoxymethyl)piperidine is a useful research compound. Its molecular formula is C10H20N4O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

One study focused on the synthesis of 4H-pyrano[3,2-c]pyridines based on N-(2-azidoethyl)- and N-propargyl-3,5-bis(arylidene)piperidin-4-ones. These compounds were tested for their cytotoxicity toward various human tumor cell lines, revealing that specific derivatives exhibit high antitumor activity, indicating the potential use of these compounds in designing new antitumor agents (Bykhovskaya et al., 2017).

Antibacterial and Analgesic Activity

Another area of application is in the development of new compounds with antibacterial and analgesic properties. Research into the synthesis of 1-(2-Ethoxyethyl)-4-hydroxy(acyloxy)-piperidine-4-carboxylic acids highlights the potential of derivatives of the initial compound for creating effective synthetic analgesics and local anesthetics (Yu et al., 2002).

Supramolecular Chemistry

Derivatives of 1-(2-Azidoethyl)-2-(ethoxymethyl)piperidine have also been synthesized and studied for their ability to form supramolecular inclusion complexes with β-cyclodextrin. These complexes have been investigated for their potential applications in drug delivery systems, highlighting the versatility of these compounds in pharmaceutical chemistry (Seilkhanov et al., 2017).

Synthesis of Secondary Alcohols and Esters

The compound and its derivatives have been used in the synthesis of secondary alcohols and their esters, showcasing the importance of these chemical reactions in creating molecules with potential therapeutic applications. The presence of an asymmetric carbon atom in these molecules adds complexity to their NMR spectra, indicating their potential use in developing novel pharmaceuticals (Praliev et al., 2005).

Properties

IUPAC Name

1-(2-azidoethyl)-2-(ethoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c1-2-15-9-10-5-3-4-7-14(10)8-6-12-13-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQLSSGEIRKPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.